molecular formula C13H12F3NO3 B12839379 Acetyl-phenylalanyl trifluoromethyl ketone

Acetyl-phenylalanyl trifluoromethyl ketone

Katalognummer: B12839379
Molekulargewicht: 287.23 g/mol
InChI-Schlüssel: QYINCHZWONOSQX-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetyl-phenylalanyl trifluoromethyl ketone is a synthetic organic compound with the chemical formula C12H12F3NO2 It is known for its unique structural features, including the presence of a trifluoromethyl group, which imparts distinct chemical and biological properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetyl-phenylalanyl trifluoromethyl ketone typically involves the introduction of the trifluoromethyl group into the ketone structure. One common method is the reaction of phenylalanine derivatives with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the trifluoromethyl ketone moiety .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems .

Analyse Chemischer Reaktionen

Types of Reactions

Acetyl-phenylalanyl trifluoromethyl ketone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Acetyl-phenylalanyl trifluoromethyl ketone has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of acetyl-phenylalanyl trifluoromethyl ketone involves its interaction with specific molecular targets, such as enzymes. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing therapeutic agents .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-acetyl-L-leucyl-L-phenylalanyl trifluoromethyl ketone
  • N-acetyl-L-phenylalanyl trifluoromethyl ketone

Uniqueness

Acetyl-phenylalanyl trifluoromethyl ketone is unique due to its specific structural features, including the trifluoromethyl group and the phenylalanine-derived moiety. These features confer distinct chemical and biological properties, making it a valuable compound in various research applications .

Eigenschaften

Molekularformel

C13H12F3NO3

Molekulargewicht

287.23 g/mol

IUPAC-Name

N-[(2S)-5,5,5-trifluoro-3,4-dioxo-1-phenylpentan-2-yl]acetamide

InChI

InChI=1S/C13H12F3NO3/c1-8(18)17-10(7-9-5-3-2-4-6-9)11(19)12(20)13(14,15)16/h2-6,10H,7H2,1H3,(H,17,18)/t10-/m0/s1

InChI-Schlüssel

QYINCHZWONOSQX-JTQLQIEISA-N

Isomerische SMILES

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)C(=O)C(F)(F)F

Kanonische SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)C(=O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.